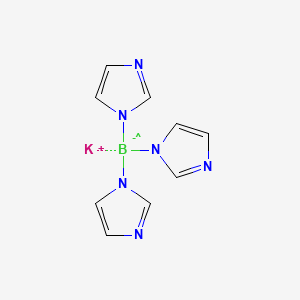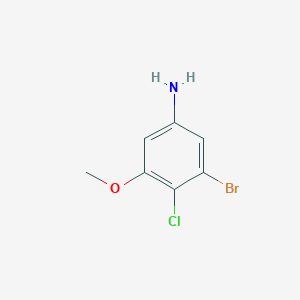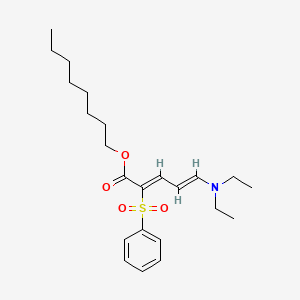
Potassium tri(1H-imidazol-1-yl)hydroborate
Übersicht
Beschreibung
Potassium tri(1H-imidazol-1-yl)hydroborate is an organometallic compound with the chemical formula C₉H₁₀BKN₆. It is characterized by the presence of three 1H-imidazol-1-yl groups attached to a boron atom, which is further coordinated with a potassium ion. This compound is known for its white crystalline or powder form and its solubility in water and organic solvents such as methanol and ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium tri(1H-imidazol-1-yl)hydroborate can be synthesized through the reaction of 1-carbonyl-1,2,3,4-tetrahydroimidazole with potassium borohydride. The reaction typically occurs under inert gas conditions (nitrogen or argon) at temperatures ranging from 2°C to 8°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes maintaining strict control over reaction conditions to ensure high purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tri(1H-imidazol-1-yl)hydroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The imidazolyl groups can be substituted with other ligands.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metal salts and other ligands. Reactions are typically carried out under inert gas conditions to prevent oxidation and degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound include various boron-containing complexes and substituted imidazolyl derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium tri(1H-imidazol-1-yl)hydroborate has several scientific research applications:
Catalysis: It is used as a catalyst in the synthesis of peptides and other organic compounds.
Metal-Organic Chemistry: It serves as a precursor for the synthesis of boron-containing complexes, which are important in various chemical reactions.
Biological Studies: Its derivatives are studied for potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of potassium tri(1H-imidazol-1-yl)hydroborate involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, facilitating reactions by lowering activation energies and increasing reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tris(3,5-dimethyl-1H-pyrazol-1-yl)hydroborate: Similar in structure but with pyrazolyl groups instead of imidazolyl groups.
Potassium tris(1-pyrazolyl)borohydride: Another similar compound with pyrazolyl groups.
Uniqueness
Potassium tri(1H-imidazol-1-yl)hydroborate is unique due to its specific imidazolyl groups, which provide distinct electronic and steric properties compared to pyrazolyl derivatives. This uniqueness makes it particularly useful in certain catalytic and complexation reactions .
Eigenschaften
InChI |
InChI=1S/C9H9BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-9H;/q-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUUQNTWYRPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BKN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chlorobenzo[d]oxazol-5-ol](/img/structure/B3179199.png)





![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)

